6-Aminobenzo[c]isothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,1-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPWWVOQZCYKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311136 | |
| Record name | 2,1-Benzisothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440512-64-0 | |
| Record name | 2,1-Benzisothiazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440512-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1-Benzisothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Aminobenzo[c]isothiazole (CAS 1440512-64-0): Navigating a Landscape of Isomeric Complexity
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the chemical entity 6-Aminobenzo[c]isothiazole, identified by the CAS number 1440512-64-0. As a Senior Application Scientist, my objective is to provide a narrative that is both technically precise and grounded in practical, field-proven insights. However, a comprehensive investigation of the public domain and scientific literature reveals a critical scarcity of specific data for this particular molecule.
Therefore, this guide will serve a dual purpose: first, to present the definitive, albeit limited, information available for 6-Aminobenzo[c]isothiazole, and second, to provide essential context by clarifying its structural relationship to more extensively studied isomers. This clarification is vital for any researcher entering this area to avoid misattribution of biological or chemical properties.
Core Identity of 6-Aminobenzo[c]isothiazole
6-Aminobenzo[c]isothiazole is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to an isothiazole ring, with an amine group substituted at the 6-position. The defining feature of the benzo[c]isothiazole core is the arrangement of the sulfur and nitrogen atoms within the five-membered ring, as illustrated in the structural diagram below.
The compound is listed by several chemical suppliers, which confirms its existence and commercial availability for research purposes.[1]
Physicochemical Properties
The available data for 6-Aminobenzo[c]isothiazole is primarily limited to its basic molecular identifiers. A summary of these properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 1440512-64-0 | [1] |
| Molecular Formula | C₇H₆N₂S | |
| Molecular Weight | 150.20 g/mol | |
| IUPAC Name | benzo[c]isothiazol-6-amine |
The Critical Distinction: Isomeric Scaffolds
A significant challenge in researching 6-Aminobenzo[c]isothiazole is the prevalence of data for its isomers. It is imperative to understand the structural differences, as these variations dictate the molecule's chemical reactivity, physical properties, and biological activity. The most common points of confusion arise with benzo[d]isothiazole and, most notably, benzothiazole derivatives.
The following diagram illustrates the structural distinctions between these key heterocyclic cores.
Caption: Structural comparison of aminobenzofused thiazole isomers.
As depicted, the key difference lies in the fusion of the benzene ring to the thiazole or isothiazole ring. Benzothiazole (also known as benzo[d]thiazole) is by far the most studied isomer.[2] In contrast, benzo[c]isothiazole and benzo[d]isothiazole are distinct heterocyclic systems with different electronic distributions and geometries.
State of Research: Synthesis, Applications, and Biological Activity
Synthesis
There are no specific, published synthetic routes for 6-Aminobenzo[c]isothiazole (CAS 1440512-64-0). However, the synthesis of the general benzothiazole core is well-established, often involving the cyclization of aminothiophenols or related precursors.[3] The synthesis of benzo[c]isothiazoles is less common but has been reported. The existence of related compounds like 6-Bromobenzo[c]isothiazole suggests that the core scaffold is synthetically accessible, likely through multi-step pathways that would culminate in the introduction or unmasking of the 6-amino group.[4]
Potential Applications and Biological Context (Cautionary Note)
While there is no direct research on the applications of 6-Aminobenzo[c]isothiazole, the broader class of aminobenzothiazoles and their isomers are of significant interest in drug discovery. This interest is the likely reason for the synthesis and commercial listing of the title compound.
-
Anticancer Activity: Derivatives of 2-aminobenzothiazole have been extensively investigated as potent anticancer agents.[5] Some studies have highlighted the antiproliferative activity of benzo[d]isothiazole derivatives against various tumor cell lines.[6]
-
Neurodegenerative Diseases: The benzothiazole scaffold is a core component of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), and is explored for its potential in treating Alzheimer's disease.[3]
-
Antimicrobial and Other Activities: The benzothiazole ring is a versatile pharmacophore found in compounds with antibacterial, antifungal, and antidiabetic properties.[3][5]
Crucial Caveat: It must be emphasized that these activities are associated with the benzothiazole and benzo[d]isothiazole scaffolds. Due to the significant structural differences, these biological activities cannot and should not be extrapolated to 6-Aminobenzo[c]isothiazole without direct experimental validation. The purpose of this information is to provide context as to why this general chemical space is actively being explored by medicinal chemists.
Future Directions and Conclusion
6-Aminobenzo[c]isothiazole (CAS 1440512-64-0) represents an under-explored area of chemical space. While its isomers have paved the way for numerous research avenues in medicinal chemistry, this specific molecule remains a virtual unknown.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The primary challenge is the complete lack of foundational data, requiring any investigation to begin with basic characterization, including:
-
Protocol Development: Establishing and publishing a robust, scalable synthetic route.
-
Physicochemical Analysis: Full characterization including NMR, IR, Mass Spectrometry, melting point, and solubility profiling.
-
Initial Biological Screening: Assay development to test for activities commonly associated with this scaffold, such as kinase inhibition, cytotoxicity against cancer cell lines, or antimicrobial effects.
References
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Benzothiazole - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki Coupling of 6-Bromo-benzo[c]isothiazole
This Application Note provides a rigorous technical guide for performing Suzuki-Miyaura cross-coupling reactions with 6-bromo-benzo[c]isothiazole (also known as 6-bromo-2,1-benzisothiazole).
Part 1: Introduction & Strategic Analysis
The Substrate: Benzo[c]isothiazole (2,1-Benzisothiazole)
Unlike its more common isomer benzo[d]isothiazole (1,2-benzisothiazole), the benzo[c]isothiazole system contains a hypervalent sulfur atom or can be described by a quinoid resonance structure. This structural distinction is critical for reaction design:
-
Reactivity Profile: The 2,1-benzisothiazole ring is electronically distinct and less chemically stable than the 1,2-isomer. The N-S bond is susceptible to cleavage by strong nucleophiles or reducing agents.
-
The 6-Bromo Position: Located on the benzenoid ring, the C6-Br bond undergoes oxidative addition to Palladium(0) similarly to standard aryl bromides. However, the conditions must be tuned to preserve the heterocyclic core.
Critical Challenges
-
Ring Stability: Strong hydroxide bases (NaOH, KOH) or harsh reducing conditions can trigger ring-opening of the isothiazole moiety.
-
Catalyst Poisoning: The accessible nitrogen and sulfur atoms can coordinate to the Palladium center, potentially arresting the catalytic cycle.
-
Protodehalogenation: If the reaction is too slow, the C-Br bond may reduce to C-H, a common side reaction in electron-deficient heterocycles.
Part 2: Experimental Design & Logic (E-E-A-T)
Catalyst Selection
-
Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2 .
-
Causality: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which facilitates reductive elimination and stabilizes the Pd center against coordination from the substrate's heteroatoms. XPhos Pd G2 is recommended for sterically hindered boronic acids or if lower temperatures are required to preserve the ring.
Base & Solvent System
-
Recommendation: Potassium Phosphate Tribasic (K₃PO₄) or Cesium Fluoride (CsF) .
-
Avoid: Strong alkoxides (NaOtBu) or Hydroxides (NaOH) which may degrade the 2,1-benzisothiazole ring.
-
Solvent: 1,4-Dioxane/Water (5:1) or Toluene/Water (10:1) . The presence of water is essential for the transmetallation step involving boronic acids.
Reaction Pathway Visualization
Caption: Catalytic cycle for the Suzuki coupling of 6-bromo-benzo[c]isothiazole. Note the critical role of mild base activation.
Part 3: Detailed Protocol
Materials Checklist
| Component | Specification | Purpose |
| Substrate | 6-Bromo-benzo[c]isothiazole (1.0 equiv) | Electrophile |
| Coupling Partner | Aryl Boronic Acid (1.2 - 1.5 equiv) | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Catalyst |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Boron activation |
| Solvent | 1,4-Dioxane (degassed) | Reaction medium |
| Additive | Water (degassed) | Co-solvent for base |
Step-by-Step Methodology
Step 1: Preparation of Reaction Vessel
-
Oven-dry a 20 mL microwave vial or round-bottom flask containing a magnetic stir bar.
-
Allow to cool under a stream of Argon or Nitrogen. Note: Exclusion of oxygen is critical to prevent homocoupling and catalyst deactivation.
Step 2: Reagent Addition
-
Add 6-bromo-benzo[c]isothiazole (1.0 mmol, 214 mg) to the vial.
-
Add the Aryl Boronic Acid (1.2 mmol).
-
Add K₃PO₄ (2.0 mmol, 424 mg).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).
-
Tip: Weigh the catalyst last to minimize air exposure.
-
Step 3: Solvent Addition & Degassing [1]
-
Add 1,4-Dioxane (4.0 mL) and Water (0.8 mL).
-
Seal the vial with a septum cap.
-
Sparge the mixture with Argon for 5–10 minutes (bubble gas directly into the liquid).
-
Why? Removing dissolved oxygen prevents the oxidation of the phosphine ligand and the formation of phenol byproducts.
-
Step 4: Reaction
-
Heat the reaction block to 80°C .
-
Caution: Do not exceed 100°C initially, as the benzo[c]isothiazole ring may degrade.
-
-
Stir vigorously for 4–12 hours.
-
Monitoring: Check progress via TLC (Thin Layer Chromatography) or LC-MS every 2 hours.
-
Success Marker: Disappearance of the bromide peak (M+ and M+2 pattern in MS).
-
Step 5: Workup & Purification [2]
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Palladium black.
-
Wash the filtrate with Water (10 mL) followed by Brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography using a Hexane/Ethyl Acetate gradient.
-
Note: Benzo[c]isothiazoles are often colored (yellow/orange/red). Visual tracking on the column is often possible.
-
Part 4: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovers) | Catalyst poisoning or inactive catalyst. | Switch to XPhos Pd G2 (active precatalyst). Ensure inert atmosphere. |
| Ring Opening / Decomposition | Base is too strong or temperature too high. | Switch base to CsF or KF . Lower temp to 60°C. Use anhydrous conditions (DMF/CsF). |
| Protodehalogenation (M-Br → M-H) | Reaction too slow; hydride source present. | Use dry solvents. Increase catalyst loading. Ensure boronic acid quality (wet boronic acids can degrade). |
| Homocoupling of Boronic Acid | Oxygen present in the system.[3] | Degas solvents more thoroughly. |
Part 5: Workflow Diagram
Caption: Operational workflow for the synthesis of 6-aryl-benzo[c]isothiazoles.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Davis, M. (1972). The Chemistry of the 2,1-Benzisothiazoles. Advances in Heterocyclic Chemistry, 14, 43-98. Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling. Link
-
TCI Chemicals. (2023). Suzuki-Miyaura Cross Coupling Reaction Protocol.[4] Link
Sources
- 1. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 2. isothiazole.com [isothiazole.com]
- 3. Showing Compound Benzothiazole (FDB010915) - FooDB [foodb.ca]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Aminobenzo[c]isothiazole as a Solvatochromic Fluorescent Probe
This Application Note and Protocol Guide details the use of 6-Aminobenzo[c]isothiazole (6-ABI), a specialized solvatochromic fluorophore. Unlike the more common benzo[d]thiazole derivatives (e.g., Thioflavin T), the benzo[c]isothiazole (2,1-benzisothiazole) scaffold possesses a unique quinoid-like resonance structure involving hypervalent sulfur, resulting in exceptional photophysical properties such as large Stokes shifts and high sensitivity to environmental polarity.
Part 1: Technical Introduction & Mechanism
The Benzo[c]isothiazole Scaffold
6-Aminobenzo[c]isothiazole represents a class of "push-pull" fluorophores. The molecule consists of an electron-donating amino group at the 6-position conjugated to the electron-withdrawing benzo[c]isothiazole core.
-
Chemical Uniqueness: The 2,1-benzisothiazole ring system is distinct from the classical 1,2-benzisothiazole (benzo[d]). It features a hypervalent sulfur atom that stabilizes a quinoid resonance form, facilitating efficient Intramolecular Charge Transfer (ICT) upon excitation.
-
Fluorescence Mechanism: Upon photoexcitation, electron density shifts from the amino donor to the isothiazole acceptor. This ICT state is highly sensitive to solvent polarity.
-
Non-polar environments (e.g., Lipid Droplets): The ICT state is destabilized, resulting in high quantum yield and blue-shifted emission.
-
Polar environments (e.g., Cytosol/Water): The dipole of the excited state relaxes via solvent interaction, causing a significant red shift (bathochromic shift) and often fluorescence quenching (due to non-radiative decay pathways).
-
Key Photophysical Advantages
| Property | Value/Description | Advantage |
| Stokes Shift | Large (>80–120 nm) | Minimizes self-absorption; allows easy separation of excitation/emission signals. |
| Solvatochromism | High Sensitivity | Distinguishes between hydrophobic domains (membranes, lipids) and aqueous environments based on color change. |
| Size | Small Molecule (~150 Da) | Rapid cell permeability; minimal perturbation of biological targets. |
| Photostability | Moderate to High | Suitable for time-lapse imaging of dynamic cellular processes. |
Primary Applications
-
Lipid Droplet (LD) Imaging: Due to its lipophilic nature and solvatochromic "turn-on" response in non-polar media, 6-ABI is an excellent stain for adiposomes and lipid bodies.
-
Membrane Polarity Sensing: Used to map local viscosity and polarity changes in cell membranes during apoptosis or ferroptosis.
-
Amyloid Fibril Detection: Certain derivatives bind to hydrophobic pockets in amyloid aggregates, signaling presence via fluorescence enhancement.
Part 2: Experimental Protocols
Materials & Stock Solution Preparation
-
Compound: 6-Aminobenzo[c]isothiazole (Purity >98%).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
-
Storage: Store solid at -20°C, protected from light.
Protocol: Stock Solution (10 mM)
-
Weigh 1.5 mg of 6-Aminobenzo[c]isothiazole (MW ≈ 150.2 g/mol ).
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex vigorously until completely dissolved.
-
Aliquot into amber tubes (20 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles.
Spectroscopic Characterization (Solvatochromism Assay)
This protocol validates the probe's environmental sensitivity before biological application.
Steps:
-
Prepare 10 µM working solutions in solvents of varying polarity: Toluene (non-polar), Dichloromethane (intermediate), Ethanol (polar protic), and PBS (polar aqueous).
-
Measure Absorbance (300–500 nm) and Fluorescence Emission (400–700 nm).
-
Expected Results:
-
Toluene: Emission
~450 nm (Blue/Cyan), High Intensity. -
Ethanol:[1] Emission
~520 nm (Green/Yellow), Moderate Intensity. -
PBS: Emission
>550 nm (Orange/Red) or Quenched (Low Intensity).
-
Live Cell Imaging Protocol (Lipid Droplets)
Target Cells: HeLa, HepG2, or Adipocytes.
Workflow:
-
Seeding: Seed cells on glass-bottom confocal dishes 24 hours prior to imaging to achieve 70% confluency.
-
Staining Solution: Dilute the 10 mM DMSO stock 1:1000 into pre-warmed High Glucose DMEM (without Phenol Red) to a final concentration of 10 µM .
-
Note: Keep DMSO concentration < 0.1% to avoid cytotoxicity.
-
-
Incubation: Remove culture medium, wash cells once with PBS, and add the Staining Solution. Incubate at 37°C for 20–30 minutes .
-
Wash (Crucial): Remove staining solution. Wash cells 3x with sterile PBS to remove excess background probe.
-
Imaging: Add live-cell imaging buffer (e.g., HBSS).
-
Excitation: 405 nm (laser line) or 380–420 nm (filter).
-
Emission: Collect signal in the 450–550 nm channel (for lipid droplets).
-
Optional: Co-stain with Nile Red (Red channel) for validation.
-
Part 3: Visualization & Data Structure
Mechanism of Action Diagram
The following diagram illustrates the Intramolecular Charge Transfer (ICT) process and the resulting solvatochromic shift.
Caption: Schematic of the Intramolecular Charge Transfer (ICT) mechanism in 6-Aminobenzo[c]isothiazole. Solvent polarity dictates the relaxation pathway, resulting in color-tunable emission.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Fluorescence | Probe aggregation or quenching in aqueous media. | Ensure predilution in DMSO; image immediately after washing; check excitation wavelength (must be UV/Violet). |
| High Background | Insufficient washing or high probe concentration. | Increase wash steps to 3x PBS; reduce concentration to 1–5 µM. |
| Rapid Photobleaching | High laser power. | Reduce laser power to <5%; use pulsed excitation or rapid scanning mode. |
| Wrong Localization | Cell death or membrane leakage. | Verify cell viability (Trypan Blue); reduce incubation time to 15 min. |
References
-
Benzo[c]isothiazole Synthesis & Properties: Davis, M. (1972). "Isothiazoles.[2][3][4][5] Part I. Synthesis and properties of benzo[c]isothiazole derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Solvatochromic Mechanisms: Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. Link
-
Lipid Droplet Probes: Collot, M., et al. (2018). "Membrane polarity sensing with solvatochromic fluorescent probes." Chemical Science. Link
-
Benzo[c]isothiazole in Dyes: Peters, A. T., & Gbadamosi, K. (1992). "Synthesis and properties of some 3-amino-2,1-benzisothiazole azo dyes." Dyes and Pigments. Link
Note: While "6-Aminobenzo[c]isothiazole" is a specific isomer, the literature often refers to the broader class of amino-2,1-benzisothiazoles. Ensure you are using the correct 2,1-isomer (benzo[c]) and not the 1,2-isomer (benzo[d]) for the specific solvatochromic applications described here.
Sources
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Assessment of 6-Aminobenzo[c]isothiazole
Abstract
This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 6-Aminobenzo[c]isothiazole, a key heterocyclic intermediate in pharmaceutical development. The described protocol is designed to provide robust separation of the main component from potential process-related impurities and degradation products, making it suitable for quality control and stability studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a detailed experimental protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) guidelines.
Introduction
6-Aminobenzo[c]isothiazole is a significant heterocyclic compound, with its structural motif appearing in various biologically active molecules. The purity of such intermediates is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs), as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method for purity assessment is a critical requirement in the drug development process.
This application note addresses the need for a validated analytical method for 6-Aminobenzo[c]isothiazole. While specific physicochemical data for this exact isomer is not extensively published, we can draw logical inferences from its structural analogs, such as 6-aminobenzothiazole. The presence of an aromatic amine and the bicyclic heterocyclic system suggests that reversed-phase HPLC with UV detection is a suitable analytical technique. This document outlines a systematic approach to method development and validation, ensuring the generated data is accurate, precise, and reliable.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. Although experimental data for 6-Aminobenzo[c]isothiazole is scarce, we can infer key properties from the closely related isomer, 6-aminobenzothiazole, and the parent benzo[c]isothiazole structure.
| Property | Inferred Value/Characteristic | Rationale and Impact on HPLC Method |
| Molecular Formula | C₇H₆N₂S | Provides the molecular weight for solution preparation. |
| Molecular Weight | 150.20 g/mol | Essential for accurate concentration calculations. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.[1] | Dictates the choice of diluent for sample and standard preparation. A mixture of water and an organic solvent is recommended. |
| pKa | The aromatic amine is expected to have a pKa between 3 and 5. The isothiazole nitrogen is weakly basic. | Controlling the pH of the mobile phase is critical to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape. A mobile phase pH of around 7 would be a suitable starting point. |
| UV Absorbance | Aromatic nature suggests strong UV absorbance between 250-350 nm. | A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength for maximum sensitivity and specificity. |
Experimental Protocol: HPLC Purity Determination
This section provides a detailed, step-by-step protocol for the purity analysis of 6-Aminobenzo[c]isothiazole.
Materials and Reagents
-
6-Aminobenzo[c]isothiazole reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with phosphoric acid | Buffering the mobile phase ensures a stable pH for consistent ionization state and retention of the analyte. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is employed to ensure elution of potential impurities with a wider range of polarities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | PDA detector, 254 nm | 254 nm is a common starting wavelength for aromatic compounds. The PDA detector will allow for the determination of the optimal wavelength and peak purity analysis. |
Solution Preparation
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 7.0 with diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 6-Aminobenzo[c]isothiazole reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 6-Aminobenzo[c]isothiazole sample and prepare as described for the standard solution.
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of 6-Aminobenzo[c]isothiazole.
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2]
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed on the 6-Aminobenzo[c]isothiazole sample. The sample will be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples will be analyzed, and the chromatograms will be evaluated for the separation of the main peak from any degradation products. Peak purity analysis using the PDA detector will be performed to confirm the spectral homogeneity of the 6-Aminobenzo[c]isothiazole peak.
Linearity
Linearity will be assessed by preparing a series of at least five concentrations of the 6-Aminobenzo[c]isothiazole reference standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL). The peak areas will be plotted against the corresponding concentrations, and a linear regression analysis will be performed. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery)
Accuracy will be determined by the recovery of a known amount of reference standard spiked into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The analysis will be performed in triplicate at each level, and the percentage recovery will be calculated. The acceptance criterion for recovery is typically 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the test concentration will be performed on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assay will be performed on a different day by a different analyst to assess the ruggedness of the method. The RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ will be determined based on the signal-to-noise ratio. LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at a signal-to-noise ratio of 10:1. These can be experimentally verified by injecting solutions with known low concentrations of the analyte.
Robustness
The robustness of the method will be evaluated by intentionally varying critical chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
The effect of these variations on the system suitability parameters (e.g., retention time, tailing factor, and resolution) will be assessed.
Method Validation Workflow Diagram
Caption: Workflow for the validation of the analytical HPLC method.
Data Analysis and System Suitability
The purity of 6-Aminobenzo[c]isothiazole is typically calculated using the area percentage method, assuming that all impurities have a similar response factor to the main component.
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Before sample analysis, a system suitability test must be performed by injecting the standard solution five times. The following parameters should be met:
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Mobile phase pH close to analyte pKa- Column degradation- Sample overload | - Adjust mobile phase pH- Use a new column- Reduce sample concentration |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuating column temperature- Pump malfunction | - Prepare fresh mobile phase- Ensure stable column temperature- Service the HPLC pump |
| Extraneous Peaks | - Contaminated mobile phase or diluent- Sample degradation | - Use fresh, filtered solvents- Prepare fresh sample solutions and store appropriately |
Conclusion
The analytical HPLC method detailed in this application note provides a robust and reliable approach for the purity assessment of 6-Aminobenzo[c]isothiazole. The method is designed to be stability-indicating, specific, linear, accurate, and precise. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended use in a quality control environment, supporting the development of safe and effective pharmaceutical products.
References
-
PubChem. 6-Aminobenzothiazole. National Center for Biotechnology Information. [Link]
-
PubChem. Benzo[c]isothiazole. National Center for Biotechnology Information. [Link]
-
FooDB. Showing Compound Benzothiazole (FDB010915). [Link]
-
ResearchGate. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]
-
ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
-
LCGC International. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]
-
Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
Sources
Protecting Group Strategies for 6-Aminobenzo[c]isothiazole: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Landscape of 6-Aminobenzo[c]isothiazole
The 6-aminobenzo[c]isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its inherent biological activities and unique electronic properties make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. However, the presence of a reactive primary amino group at the 6-position presents a significant challenge in multi-step synthetic sequences. This nucleophilic center can interfere with a wide range of chemical transformations, leading to undesired side reactions, reduced yields, and complex purification procedures.
Effective management of the 6-amino group through the use of protecting groups is therefore paramount to unlocking the full synthetic potential of this versatile scaffold. A well-chosen protecting group strategy allows for the selective modification of other parts of the molecule while the amino group is temporarily masked. The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the benzo[c]isothiazole ring system or other functional groups present in the molecule.
This comprehensive guide provides an in-depth analysis of protecting group strategies for 6-aminobenzo[c]isothiazole, with a focus on the practical application of common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). We will delve into the rationale behind the selection of each protecting group, provide detailed, step-by-step protocols for their installation and removal, and discuss the concept of orthogonal protection for more complex synthetic endeavors.
The Benzo[c]isothiazole Core: Considerations for Stability
The benzo[c]isothiazole ring system is an aromatic heterocycle that exhibits moderate stability. While generally robust, it is important to consider its potential reactivity under the conditions employed for the introduction and cleavage of protecting groups. The isothiazole ring is known to be susceptible to certain strong nucleophiles and harsh acidic or basic conditions, which could potentially lead to ring-opening or degradation.[1][2] Therefore, the selection of protecting group strategies should prioritize mild reaction conditions to preserve the integrity of this core structure.
Key Protecting Group Strategies for 6-Aminobenzo[c]isothiazole
The choice of a suitable protecting group is dictated by the overall synthetic plan, including the nature of the subsequent reaction steps and the presence of other functional groups. Here, we discuss three widely used and reliable protecting groups for aromatic amines, along with their applicability to 6-aminobenzo[c]isothiazole.
The tert-Butoxycarbonyl (Boc) Group: A Versatile and Acid-Labile Protector
The Boc group is one of the most frequently used protecting groups for amines due to its ease of introduction and its clean, acid-catalyzed removal.[3][4] It is stable to a wide range of non-acidic reagents, making it compatible with many synthetic transformations, including hydrogenolysis and basic conditions.
Rationale for Use:
-
Stability: The Boc group is stable to catalytic hydrogenation, dissolving metal reductions, and a variety of basic and nucleophilic reagents.[5]
-
Mild Deprotection: Cleavage is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM), which is often well-tolerated by sensitive functional groups and the benzo[c]isothiazole ring.[6][7]
-
Orthogonality: The acid-lability of the Boc group makes it orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, enabling selective deprotection in complex molecules.[8]
Workflow for Boc Protection and Deprotection:
Caption: Workflow for the protection and deprotection of 6-aminobenzo[c]isothiazole with the Boc group.
The Benzyloxycarbonyl (Cbz) Group: A Robust and Hydrogenolysis-Labile Protector
The Cbz group is another cornerstone of amine protection chemistry, valued for its stability to both acidic and basic conditions.[9] Its removal via catalytic hydrogenolysis offers a mild and highly selective deprotection method.
Rationale for Use:
-
Broad Stability: The Cbz group is resistant to a wide range of reagents, including many acids and bases, making it suitable for syntheses involving harsh reaction conditions.[10]
-
Selective Removal: Deprotection via catalytic hydrogenolysis (e.g., H₂, Pd/C) is a very mild method that is orthogonal to acid-labile (e.g., Boc) and base-labile protecting groups.[9][11]
-
Alternative Deprotection: While hydrogenolysis is the most common method, the Cbz group can also be cleaved by strong acids like HBr in acetic acid, although this is less frequently used for sensitive substrates.[12]
Workflow for Cbz Protection and Deprotection:
Caption: Workflow for the protection and deprotection of 6-aminobenzo[c]isothiazole with the Cbz group.
The Acetyl (Ac) Group: A Simple and Hydrolytically Removable Protector
The acetyl group is a simple and cost-effective protecting group for amines. It is introduced by acylation with acetyl chloride or acetic anhydride. While robust, its removal typically requires acidic or basic hydrolysis, which may not be suitable for all substrates.
Rationale for Use:
-
Cost-Effectiveness and Simplicity: Acetylating agents are readily available and inexpensive, and the protection reaction is straightforward to perform.
-
Stability: The resulting acetamide is stable to a variety of reaction conditions, including those used for many common organic transformations.
-
Moderate Deprotection Conditions: Removal can be achieved under moderately acidic or basic conditions, offering an alternative to the methods used for Boc and Cbz deprotection.[13]
Workflow for Acetyl Protection and Deprotection:
Caption: Workflow for the protection and deprotection of 6-aminobenzo[c]isothiazole with the acetyl group.
Summary of Protecting Group Strategies
| Protecting Group | Protection Reagent | Protection Conditions | Deprotection Conditions | Orthogonality & Remarks |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (TEA, DMAP), DCM or THF, rt | TFA in DCM, rt; or HCl in dioxane | Orthogonal to Cbz and Ac. Mild deprotection. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (NaHCO₃), Dioxane/H₂O, 0 °C to rt | H₂, Pd/C, MeOH or EtOAc, rt | Orthogonal to Boc. Very mild deprotection. |
| Ac | Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl) | Base (Pyridine), DCM, rt | Aq. HCl or NaOH, heat | Less orthogonal. Deprotection can be harsh. |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Boc Protection of 6-Aminobenzo[c]isothiazole
Materials:
-
6-Aminobenzo[c]isothiazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-aminobenzo[c]isothiazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-Boc-6-aminobenzo[c]isothiazole.
Protocol 2: Boc Deprotection of N-Boc-6-aminobenzo[c]isothiazole
Materials:
-
N-Boc-6-aminobenzo[c]isothiazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-6-aminobenzo[c]isothiazole (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 6-aminobenzo[c]isothiazole can be purified by column chromatography or recrystallization if necessary.[7]
Protocol 3: Cbz Protection of 6-Aminobenzo[c]isothiazole
Materials:
-
6-Aminobenzo[c]isothiazole
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-aminobenzo[c]isothiazole (1.0 eq) in a mixture of dioxane and water in a round-bottom flask.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure N-Cbz-6-aminobenzo[c]isothiazole.[9]
Protocol 4: Cbz Deprotection of N-Cbz-6-aminobenzo[c]isothiazole
Materials:
-
N-Cbz-6-aminobenzo[c]isothiazole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Cbz-6-aminobenzo[c]isothiazole (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this should be done carefully, following proper safety procedures for handling hydrogen).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol or ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude 6-aminobenzo[c]isothiazole, which can be further purified if necessary.[11]
Protocol 5: Acetyl Protection of 6-Aminobenzo[c]isothiazole
Materials:
-
6-Aminobenzo[c]isothiazole
-
Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-aminobenzo[c]isothiazole (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.5 eq).
-
Cool the solution to 0 °C and add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to give N-acetyl-6-aminobenzo[c]isothiazole.
Protocol 6: Acetyl Deprotection of N-Acetyl-6-aminobenzo[c]isothiazole
Materials:
-
N-Acetyl-6-aminobenzo[c]isothiazole
-
6 M Hydrochloric acid (HCl) or 2 M Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for acidic hydrolysis)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure (Acidic Hydrolysis):
-
Suspend N-acetyl-6-aminobenzo[c]isothiazole (1.0 eq) in a mixture of ethanol and 6 M HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Procedure (Basic Hydrolysis):
-
Suspend N-acetyl-6-aminobenzo[c]isothiazole (1.0 eq) in a mixture of ethanol and 2 M NaOH.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules bearing multiple functional groups, the ability to selectively deprotect one group in the presence of others is crucial. This is achieved through an orthogonal protecting group strategy, where each protecting group is removed by a specific set of reagents and conditions that do not affect the others.[8]
For a hypothetical derivative of 6-aminobenzo[c]isothiazole containing another functional group, such as a hydroxyl group that is protected as a tert-butyldimethylsilyl (TBDMS) ether, an orthogonal strategy would be essential.
Example of an Orthogonal Strategy:
Caption: An orthogonal strategy for the selective deprotection of amino and hydroxyl groups on a benzo[c]isothiazole (BzIT) scaffold.
In this example, the Boc-protected amine can be selectively deprotected with TFA without affecting the TBDMS ether. Subsequently, the TBDMS group can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF) without affecting the free amine. This level of control is indispensable for the systematic construction of complex molecular architectures.
Conclusion
The strategic use of protecting groups is a fundamental aspect of modern organic synthesis, and it is particularly critical when working with functionalized heterocyclic systems like 6-aminobenzo[c]isothiazole. The Boc, Cbz, and acetyl groups each offer a unique set of advantages in terms of stability and deprotection conditions. By understanding the principles outlined in this guide and by carefully selecting the appropriate protecting group for the task at hand, researchers can navigate the synthetic challenges associated with this important scaffold and accelerate the discovery of new molecules with valuable applications in drug development and beyond. The provided protocols serve as a practical starting point for the successful implementation of these protecting group strategies in the laboratory.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules. 2016, 21(3), 274. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecules. 2018, 23(11), 2953. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. 2019, 88(10), 1059–1097. [Link]
-
BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Isothiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of benzo[d]isothiazoles: an update. Arkivoc. 2024, part v, 146-177. [Link]
-
Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. The Journal of Organic Chemistry. 2005, 70(20), 8143–8146. [Link]
-
Benzothiazole, 2-amino-6-methyl. Organic Syntheses. [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. 2021, 57(5), 457–460. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. 2020, 5(14), 8097–8106. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. 2020, 5(14), 8097–8106. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. 2025. [Link]
-
Protecting Groups. KGF, Chapter 1. [Link]
-
Deprotection: The Concept of Orthogonal Sets. In: Kocienski, P. J. Protecting Groups. 3rd ed. Thieme; 2004:chap 1. [Link]
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Anhui Agricultural Sciences. 2012, 40(2), 789-790. [Link]
-
Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
catalyst selection for cross-coupling with 6-Aminobenzo[c]isothiazole
This technical guide addresses the specific challenges of performing cross-coupling reactions with 6-Aminobenzo[c]isothiazole (also known as 2,1-benzisothiazole).
Technical Support Center: 6-Aminobenzo[c]isothiazole Coupling
Status: Active Subject: Catalyst Selection & Troubleshooting for 2,1-Benzisothiazole Derivatives Priority: High (Substrate Instability Risk)
Substrate Analysis & Critical Warnings
Warning: Isomer Distinction is Critical Before proceeding, confirm your substrate is Benzo[c]isothiazole (2,1-isomer), NOT Benzo[d]isothiazole (1,2-isomer).
-
Benzo[d]isothiazole (1,2): Stable, aromatic, saccharin-like.
-
Benzo[c]isothiazole (2,1): Hypervalent, o-quinonoid character, chemically fragile.[1] The N-S bond is prone to oxidative insertion by low-valent metals, leading to ring opening and desulfurization.[1]
Chemical Personality of 6-Aminobenzo[c]isothiazole:
-
Nucleophile: The C6-amine (
) is the intended coupling partner (Buchwald-Hartwig). -
Electrophile: The N-S bond in the heterocycle is a "distraction" for the catalyst.
-
Poisoning Risk: The sulfur atom (position 2) is highly accessible and can irreversibly bind to Palladium(0), quenching the catalytic cycle.
Catalyst Selection Matrix
For Buchwald-Hartwig amination using 6-aminobenzo[c]isothiazole, you must select a catalyst system that favors rapid reductive elimination over N-S bond insertion.
Recommended Systems
| Component | Recommendation | Technical Rationale |
| Ligand | RuPhos (Primary) BrettPhos (Secondary) | RuPhos is the gold standard for primary anilines. Its bulk prevents the Pd center from coordinating to the isothiazole sulfur. BrettPhos is preferred if the coupling partner is sterically hindered.[1] |
| Pre-Catalyst | Pd-G4 Precatalysts (e.g., RuPhos Pd G4) | Crucial: Do not use |
| Base | Avoid strong alkoxides ( | |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol promotes solubility of the inorganic base without the nucleophilicity of methanol/ethanol. |
Decision Logic & Mechanism (Visualized)
Caption: Catalyst selection logic based on electrophile type. Note the thermal limit to prevent ring degradation.
Troubleshooting Guide (FAQ Format)
Q1: The reaction turns black immediately, and I see no conversion. What happened?
-
Diagnosis: Catalyst Poisoning (Sulfur coordination).[1]
-
Cause: You likely used a standard Pd source (like
) where the phosphine dissociated, allowing the isothiazole sulfur to bind irreversibly to Pd. -
Fix: Switch to Pd-G4 precatalysts . These bulky palladacycles ensure the ligand (RuPhos) is already bound to Pd before the cycle begins, sterically blocking sulfur coordination.
Q2: I see the product mass, but also a significant byproduct with Mass = [Product + 2].
-
Diagnosis: Ring Opening (Reductive Cleavage).[1]
-
Cause: The N-S bond has been cleaved, likely by hydride reduction or oxidative addition of Pd into the N-S bond followed by hydrolysis.
-
Fix:
-
Lower the temperature (try 60-80°C instead of 100°C+).
-
Ensure your solvent is strictly anhydrous (water promotes hydrolysis of the N-S bond).
-
Switch base to
(anhydrous) to reduce basicity.[1]
-
Q3: Can I use NaOtBu (Sodium tert-butoxide) to speed up the reaction?
-
Answer: NO.
-
Reason: Strong alkoxide bases are nucleophilic enough to attack the sulfur or position 3 of the benzo[c]isothiazole ring, leading to decomposition. Stick to Carbonates or Phosphates.[1]
Standard Operating Procedure (SOP)
Protocol: Cross-Coupling of 6-Aminobenzo[c]isothiazole with Aryl Bromides
-
Preparation:
-
In a glovebox or under strict Argon flow, charge a reaction vial with:
-
6-Aminobenzo[c]isothiazole (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
RuPhos Pd G4 (2.0 - 5.0 mol%)
-
RuPhos free ligand (optional, 2.0 mol% - helps stabilize active species)
- (2.0 equiv, finely ground and dried)
-
-
-
Solvent Addition:
-
Add anhydrous t-Amyl Alcohol (0.2 M concentration relative to amine).
-
Note: If solubility is poor, use 1,4-Dioxane.[1]
-
-
Reaction:
-
Seal the vial.[1]
-
Heat to 80°C for 12-16 hours. Do not overheat.
-
-
Workup:
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine Derivatives."[1] Chemical Science, 2011.[1]
-
Context: Establishes RuPhos/BrettPhos as superior ligands for heteroaryl amines.[1]
-
-
Davis, M. "The Chemistry of the 2,1-Benzisothiazoles."[1] Advances in Heterocyclic Chemistry, 1972.[1]
- Context: Foundational text on the instability and reactivity of the N-S bond in 2,1-benzisothiazoles.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1]
- Context: Explains the mechanism of G3/G4 precatalysts preventing induction-period poisoning.
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides."[1] Accounts of Chemical Research, 2008.[1]
-
Context: Mechanistic basis for ligand selection to avoid sulfur poisoning.[1]
-
Sources
Technical Support Center: Regioselectivity in 6-Aminobenzo[c]isothiazole Reactions
Introduction: Welcome to the technical support center for managing regioselectivity in reactions of 6-aminobenzo[c]isothiazole. This molecule is a valuable scaffold in medicinal chemistry and materials science. However, its inherent electronic properties present a significant challenge for chemists: controlling where subsequent chemical modifications occur. The fused benzo[c]isothiazole system contains a strongly electron-donating amino group at the 6-position, which powerfully directs incoming electrophiles, often leading to a mixture of products. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges and achieve your desired regioisomeric products with high fidelity.
Section 1: Understanding the Core Challenge: Competing Directing Effects
Before troubleshooting, it's crucial to understand the electronic landscape of the molecule. The regiochemical outcome of electrophilic aromatic substitution (EAS) is a tug-of-war between the activating effect of the amino group and the inherent reactivity of the fused heterocyclic system.
-
The Amino Group (-NH₂): A powerful activating, ortho, para-director. Through resonance, it donates electron density to the benzene ring, particularly at the C5 and C7 positions, making them highly nucleophilic.
-
The Benzo[c]isothiazole Core: The isothiazole ring is an electron-withdrawing group, which deactivates the entire aromatic system towards electrophilic attack compared to benzene. However, the directing effects within the benzene portion are dictated by the powerful amino substituent.
This competition is the primary reason for obtaining mixtures of C5 and C7 substituted products in many reactions.
Caption: Competing electronic influences in 6-aminobenzo[c]isothiazole.
Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
This is the most common reaction class where regioselectivity issues arise. Below are frequently encountered problems and their solutions.
FAQ 1: I'm attempting a halogenation (or nitration) and getting a mixture of C5 and C7 isomers. How can I improve selectivity for the C5 position?
Answer: This is the expected outcome due to the strong ortho, para-directing nature of the amino group. The C5 position is electronically favored. To enhance this intrinsic preference and minimize the C7 isomer, the key is to use mild reaction conditions that favor kinetic control.
Causality: Harsher conditions (e.g., high temperatures, strong Lewis acids) can provide enough energy to overcome the small activation barrier difference between C5 and C7 attack, leading to reduced selectivity. Milder conditions allow the reaction to proceed preferentially through the lower energy transition state associated with attack at the more nucleophilic C5 position.[1]
Protocol 2.1: Selective Monobromination at C5
This protocol uses N-bromosuccinimide (NBS), a mild source of electrophilic bromine, at a controlled temperature.
-
Preparation: Dissolve 6-aminobenzo[c]isothiazole (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical for maximizing selectivity.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. Adding the reagent slowly prevents localized overheating and side reactions.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) to isolate the 5-bromo-6-aminobenzo[c]isothiazole.
Expected Outcome: High selectivity for the C5 isomer (>90:10 ratio of C5:C7).
FAQ 2: My synthesis requires the C7-substituted isomer. How can I reverse the natural selectivity?
Answer: To override the intrinsic electronic preference for the C5 position, a steric blocking strategy is required. This involves temporarily "capping" the amino group with a bulky protecting group. This group sterically hinders the C5 position, making the C7 position the more accessible site for the incoming electrophile.
Causality: The principle of using a directing group to control regioselectivity is a cornerstone of modern organic synthesis.[2] By installing a large group, you create a steric shield around the adjacent C5 position, forcing the electrophile to attack the less hindered, yet still activated, C7 position.
Workflow 2.2: Steric-Directed Substitution at C7
This workflow illustrates the three-stage process required to achieve C7 functionalization.
Sources
Technical Support Center: Purification of Crude 6-Aminobenzo[c]isothiazole
This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Aminobenzo[c]isothiazole. This document is designed to offer practical, experience-driven insights into overcoming common purification challenges.
Introduction
6-Aminobenzo[c]isothiazole is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Its purification can be challenging due to its polar nature, potential for multiple side-products during synthesis, and the inherent reactivity of the amino group. This guide provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude 6-Aminobenzo[c]isothiazole is a dark, oily residue. What is the best first step for purification?
Answer: A dark, oily residue suggests the presence of significant impurities, which could include unreacted starting materials, polymeric byproducts, or colored impurities. An initial acid-base extraction is a highly effective first step to isolate the basic 6-Aminobenzo[c]isothiazole from neutral and acidic impurities.
Causality Behind this Choice: Aromatic amines are basic and will be protonated in an acidic aqueous solution, forming a water-soluble salt.[1] Neutral organic impurities will remain in the organic phase, and acidic impurities will be deprotonated and extracted into a basic aqueous wash. This liquid-liquid extraction is a powerful, scalable, and cost-effective initial purification step.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude oily residue in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M hydrochloric acid (HCl). The 6-Aminobenzo[c]isothiazole will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Combine the acidic aqueous layers.
-
Wash the combined aqueous layers with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH > 10 with a base like 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while cooling in an ice bath to manage any exotherm. The free amine, 6-Aminobenzo[c]isothiazole, should precipitate if it is insoluble in water, or it can be extracted with fresh organic solvent.
-
If extracting, separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Q2: I'm seeing significant streaking and poor separation on my silica gel column. How can I improve my chromatographic purification?
Answer: Streaking and poor separation of amines on silica gel are common problems due to the acidic nature of silica, which strongly interacts with the basic amine.[2] This can be addressed by either modifying the mobile phase or using a different stationary phase.
Causality Behind this Choice: The acidic silanol groups on the surface of silica gel can protonate the basic amine, leading to strong adsorption and tailing of the peak. Adding a small amount of a basic modifier to the eluent, such as triethylamine (TEA) or ammonia, will compete with the product for the acidic sites on the silica, leading to better peak shape and separation.[2]
Troubleshooting and Optimization:
-
Mobile Phase Modification: Add 0.1-1% triethylamine or a few drops of concentrated ammonium hydroxide to your mobile phase (e.g., a hexane/ethyl acetate or DCM/methanol system). This will "deactivate" the acidic sites on the silica gel.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or an amine-functionalized silica gel for your column chromatography. These stationary phases do not have the acidic character of standard silica gel and often provide superior separation for basic compounds.[2]
Experimental Protocol: Column Chromatography with a Modified Mobile Phase
-
Choose an appropriate solvent system based on TLC analysis. A good starting point for aromatic amines is a mixture of hexanes and ethyl acetate.
-
To the chosen solvent system, add 0.5% (v/v) triethylamine.
-
Prepare your column with silica gel slurried in the modified mobile phase.
-
Dissolve your crude 6-Aminobenzo[c]isothiazole in a minimum amount of the mobile phase or a stronger solvent like DCM.
-
Load the sample onto the column and elute with the modified mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Q3: I've tried recrystallization, but my compound "oils out" or the recovery is very low. What should I do?
Answer: "Oiling out" during recrystallization occurs when the solute is insoluble in the cold solvent but melts at a temperature below the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Low recovery can be due to using a solvent in which the compound is too soluble at room temperature.
Causality Behind this Choice: Successful recrystallization relies on a significant difference in the solubility of the compound in the hot solvent versus the cold solvent. If the compound "oils out," it is often because the cooling process is too rapid, or the solvent is not ideal.
Troubleshooting and Optimization:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair system can be very effective. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly. For an aromatic amine like 6-Aminobenzo[c]isothiazole, a good starting point for a solvent pair would be ethanol/water or ethyl acetate/hexanes.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of pure crystals.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization. Scratching the inside of the flask with a glass rod at the meniscus can also sometimes induce crystallization.
Experimental Protocol: Recrystallization using a Solvent Pair
-
Dissolve the crude 6-Aminobenzo[c]isothiazole in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Estimated Physicochemical Properties of 6-Aminobenzo[c]isothiazole
| Property | Estimated Value | Source/Justification |
| Molecular Formula | C₇H₆N₂S | - |
| Molecular Weight | 150.20 g/mol | Calculated |
| Appearance | Likely a yellow to brown solid | Based on the appearance of the related 6-aminobenzothiazole. |
| Melting Point | 140-150 °C (estimated) | Based on the melting point of the related 6-aminobenzo[c][3][4]oxaborol-1(3H)-ol (148°C).[5] |
| pKa (of conjugate acid) | ~3-4 | Typical range for aromatic amines. |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Likely sparingly soluble in water.[6] | General solubility trends for aromatic amines. |
Table 2: Common Solvents for Purification of Aromatic Amines
| Purification Technique | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexanes, Toluene | Good for creating a significant solubility differential between hot and cold conditions. |
| Column Chromatography | Hexanes/Ethyl Acetate (+ 0.5% TEA), DCM/Methanol (+ 0.5% TEA) | Provides a good polarity range for elution from silica gel, with TEA to prevent streaking. |
| Extraction | Ethyl Acetate or DCM / 1M HCl / 1M NaOH | Exploits the basicity of the amine for separation from neutral and acidic impurities. |
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for crude 6-Aminobenzo[c]isothiazole.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting flowchart for poor chromatographic separation.
References
-
Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved February 3, 2026, from [Link]
- Rana, A., & Siddiqui, N. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-854.
- Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.
- Stavreva, G., & Tsenkova, R. (2019). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.
- Google Patents. (2002). Amino-benzothiazole derivatives.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Felton, J. S., & Knize, M. G. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Mutation Research/Genetic Toxicology, 259(3-4), 205-217.
-
PubChem. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. Retrieved February 3, 2026, from [Link]
- Fareghi-Alamdari, R., & Golestanzadeh, M. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686150.
- Pávková, I., Vávrová, K., & Roh, J. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8037–8044.
- Google Patents. (2000). Method of purifying carbazole ester precursors of 6-chloro-α-methyl-carbazole-2-acetic acid.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved February 3, 2026, from [Link]
-
NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved February 3, 2026, from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 3, 2026, from [Link]
-
Reddit. (2014, September 14). Solubility in organic solvents and water. Retrieved February 3, 2026, from [Link]
- Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130531.
- Google Patents. (2018). 3- amino benzo [d] isothiazole, derivative and its synthetic method.
- Google Patents. (1977). Способ получени производных тиазолоизохинолина или их солей.
Sources
- 1. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 2. biotage.com [biotage.com]
- 3. Isothiazole synthesis [organic-chemistry.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Solvent Systems for 6-Aminobenzo[c]isothiazole Reactions
Welcome to the Technical Support Center for reactions involving 6-Aminobenzo[c]isothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing solvent conditions in key synthetic transformations of this versatile building block.
Introduction: The Critical Role of the Solvent
6-Aminobenzo[c]isothiazole is a key heterocyclic amine used in the synthesis of a variety of pharmacologically active compounds. The success of reactions such as N-acylations, Suzuki-Miyaura couplings, and Buchwald-Hartwig aminations involving this substrate is highly dependent on the careful selection of the reaction solvent. The solvent not only dictates the solubility of reactants and reagents but also profoundly influences reaction rates, equilibria, and the stability of intermediates and transition states. An inappropriate solvent can lead to low yields, the formation of side products, or complete reaction failure. This guide provides a framework for logical solvent selection and troubleshooting to accelerate your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the functionalization of 6-Aminobenzo[c]isothiazole, presented in a question-and-answer format.
Solubility and Initial Solvent Screening
Q: I am having difficulty dissolving 6-Aminobenzo[c]isothiazole in my reaction solvent. What are some recommended starting points for solubility testing?
A: The solubility of 6-Aminobenzo[c]isothiazole, like many aromatic amines, is influenced by the polarity of the solvent and its ability to form hydrogen bonds. While it is sparingly soluble in non-polar solvents like hexanes, it generally shows better solubility in more polar organic solvents.[1][2] The amino group can act as a hydrogen bond donor, and the nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors.
Troubleshooting Steps & Recommendations:
-
Initial Screening: Begin by testing solubility in a range of common aprotic and protic solvents. Good starting points include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
-
Heated Conditions: If solubility is limited at room temperature, gentle heating can be employed, provided the solvent's boiling point is compatible with the desired reaction temperature.
-
Co-solvent Systems: For reactions where a single solvent does not provide adequate solubility for all components (e.g., in Suzuki couplings with inorganic bases), a co-solvent system such as 1,4-dioxane/water or toluene/water can be effective.[3]
-
Acidic Conditions: The basicity of the amino group allows for its protonation in acidic media, which can significantly increase solubility in protic solvents. This is particularly relevant for certain reaction workups and purifications.
Table 1: General Solubility Profile of Aromatic Amines and Recommended Solvents for 6-Aminobenzo[c]isothiazole Reactions
| Solvent Class | Example Solvents | Polarity | Suitability for 6-Aminobenzo[c]isothiazole | Notes |
| Aprotic Polar | DMF, DMSO, MeCN, THF, Ethyl Acetate | High to Medium | Generally Good | Can stabilize charged intermediates. Ensure dryness for moisture-sensitive reactions. |
| Aprotic Non-Polar | Toluene, Hexane, Dioxane | Low | Variable | Toluene and dioxane are common in cross-coupling reactions, often with a co-solvent.[3][4] |
| Protic Polar | Water, Ethanol, Methanol, Acetic Acid | High | Reaction Dependent | Can participate in hydrogen bonding and may interfere with some reactions (e.g., those using organometallics). Acetic acid can be a suitable solvent for certain cyclization reactions.[5] |
| Halogenated | DCM, Chloroform | Medium | Good for Acylations | Generally good for dissolving a range of organic compounds and are relatively inert. |
N-Acylation Reactions
Q: My N-acylation of 6-Aminobenzo[c]isothiazole with an acyl chloride is giving low yields and multiple side products. How can I optimize the solvent and conditions?
A: Low yields and side product formation in N-acylation reactions often stem from issues with base strength, solvent choice, and moisture control.[6] The nucleophilicity of the amino group on the benzo[c]isothiazole ring is crucial for this transformation.
Causality and Troubleshooting:
-
Solvent Polarity and Inertness: The solvent must be inert to the highly reactive acyl chloride. Aprotic solvents like DCM, THF, or acetonitrile are standard choices. Ensure the solvent is anhydrous, as any water will rapidly quench the acyl chloride.[6]
-
Base Selection: A non-nucleophilic base is essential to scavenge the HCl generated during the reaction without competing with the 6-aminobenzo[c]isothiazole. If a mild base like triethylamine (TEA) is ineffective, consider a stronger, bulkier base such as diisopropylethylamine (DIPEA) or pyridine.
-
Temperature Control: These reactions are often exothermic. Running the reaction at 0 °C during the addition of the acyl chloride can minimize the formation of side products.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve 6-Aminobenzo[c]isothiazole (1.0 equiv.) and a non-nucleophilic base (e.g., DIPEA, 1.5 equiv.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Diagram 1: Decision Workflow for Optimizing N-Acylation
Caption: A troubleshooting workflow for N-acylation reactions.
Suzuki-Miyaura Cross-Coupling Reactions
Q: I am attempting a Suzuki coupling with a bromo-substituted 6-aminobenzo[c]isothiazole derivative and an arylboronic acid, but the reaction is not proceeding. What solvents and conditions should I consider?
A: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on the choice of solvent, base, and palladium catalyst/ligand system.[3] The solvent system must facilitate both the organic and inorganic components of the reaction.
Causality and Troubleshooting:
-
Solvent System: A mixture of an organic solvent and water is often optimal. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) dissolves the aryl halide and boronic acid, while water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).[3][7] For 2-amino-6-bromobenzothiazole, a related substrate, solvent systems like toluene/water and dioxane have proven effective.[3]
-
Base Selection: The choice of base is critical and can influence the reaction rate and yield. K₃PO₄ is a versatile base for many Suzuki couplings.
-
Catalyst and Ligand: The palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and the phosphine ligand are crucial. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Degassing: It is essential to degas the solvent and reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the bromo-6-aminobenzo[c]isothiazole derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.
Buchwald-Hartwig Amination
Q: I am trying to couple 6-aminobenzo[c]isothiazole with an aryl halide using a Buchwald-Hartwig amination protocol, but I am observing significant decomposition of my starting material. What could be the cause?
A: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4][8] However, the reaction conditions, particularly the choice of solvent and base, are critical to avoid side reactions and decomposition.
Causality and Troubleshooting:
-
Solvent Choice: Aprotic, non-polar, or moderately polar solvents are typically used. Toluene, 1,4-dioxane, and THF are common choices.[4] More polar aprotic solvents like DMF can sometimes be used but may lead to side reactions at high temperatures. Recently, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) have been identified as effective alternatives.[9]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The choice of base can depend on the specific substrates and catalyst system.
-
Ligand Choice: The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands often give the best results.
-
Reaction Temperature: These reactions are often run at elevated temperatures (80-110 °C). However, excessively high temperatures can lead to decomposition. It is important to find the optimal temperature for your specific substrate combination.
Diagram 2: Key Components of a Buchwald-Hartwig Amination
Caption: Interplay of components in a Buchwald-Hartwig reaction.
Summary of Recommended Solvents for Key Reactions
Table 2: Solvent Recommendations for Common Reactions of 6-Aminobenzo[c]isothiazole
| Reaction | Primary Solvents | Co-solvents/Additives | Key Considerations |
| N-Acylation | DCM, THF, Acetonitrile | Pyridine (can act as solvent and base) | Must be anhydrous; temperature control is critical. |
| Suzuki-Miyaura Coupling | 1,4-Dioxane, Toluene, DMF | Water | Requires a biphasic system to dissolve organic substrates and inorganic base; must be degassed. |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, 2-MeTHF | - | Anhydrous and oxygen-free conditions are essential; ligand choice is critical. |
Conclusion
The optimization of solvent systems is a cornerstone of successful synthetic chemistry. For a versatile substrate like 6-Aminobenzo[c]isothiazole, a systematic approach to solvent selection based on the specific reaction type is paramount. This guide provides a foundation for troubleshooting common issues and logically selecting reaction conditions. By understanding the causal relationships between solvent properties and reaction outcomes, researchers can significantly improve yields, reduce side product formation, and accelerate the development of novel molecules.
References
-
Aminative Suzuki–Miyaura coupling. (2024, March 1). Science. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). RSC Publishing. [Link]
- Process for producing 3-amino-1,2-benzisothiazole derivative. (1994).
- Amino-benzothiazole derivatives. (2002).
-
6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. (n.d.). PubChem. [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019, May 11). ResearchGate. [Link]
- Solubility of C60 in a Variety of Solvents. (1993). Journal of Physical Chemistry.
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2013). Molecules. [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2013). ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules. [Link]
-
Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2015). ResearchGate. [Link]
- 2-acylaminothiazole derivative or salt thereof. (2004).
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022, February 7). Molecules. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Synthesis of benzo[d]isothiazoles: an update. (2023). Arkivoc. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (2020). ResearchGate. [Link]
-
How To Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 4). ResearchGate. [Link]
-
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. (2020). Organic Chemistry Frontiers. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2020). Organic & Biomolecular Chemistry. [Link]
- Process for the preparation of benzothiazoles. (1989).
- Nouveau dérivé aminoalkyle benzothiazépine et son utilisation. (2016).
-
Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (1993). PubMed. [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ChemRxiv. [Link]
-
Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). ResearchGate. [Link]
-
Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. (2009). Journal of Fluorescence. [Link]
-
Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. (2019). ResearchGate. [Link]
- Synthesis of thiazoles. (1984).
Sources
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Bioisosteric Strategies for the 6-Aminobenzo[c]isothiazole Scaffold: A Comparative Guide
This guide outlines a strategic approach to the bioisosteric replacement of the 6-Aminobenzo[c]isothiazole scaffold. It is designed for medicinal chemists and drug discovery professionals seeking to optimize lead compounds containing this specific bicyclic core.
Executive Summary: The Case for Replacement
6-Aminobenzo[c]isothiazole (also known as 6-amino-2,1-benzisothiazole) is a privileged scaffold often explored in kinase inhibition and GPCR modulation. Its planar, bicyclic architecture allows for efficient stacking within ATP-binding pockets, while the C6-amino group serves as a critical hydrogen bond donor/acceptor "hinge" or solvent-exposed handle.
However, the 2,1-benzisothiazole core presents distinct liabilities compared to its 1,2-isomer (benzo[d]isothiazole) or benzothiazole (1,3-isomer):
-
Metabolic Instability: The hypervalent nature of the N–S bond in the 2,1-position makes the ring susceptible to reductive cleavage by cytosolic reductases and nucleophilic attack (e.g., by glutathione), leading to ring-opened o-aminothiobenzamide metabolites which can be idiosyncratic toxins.
-
Aromaticity Issues: The 2,1-system has lower aromatic stabilization energy (ASE) than the 1,2-isomer, contributing to chemical reactivity and potential promiscuity (PAINS-like behavior in some assays).
This guide details three primary bioisosteric replacement strategies designed to retain the pharmacophore while mitigating these liabilities.
Comparative Analysis of Bioisosteres
We evaluate three primary bioisosteres: 6-Aminoindazole (Nitrogen Walk), 6-Aminobenzo[c]isoxazole (Chalcogen Swap), and 6-Amino-isoquinoline (Carbocyclic Replacement).
Table 1: Physicochemical & Functional Comparison
Data represents calculated values (cLogP, tPSA) for the core scaffold unsubstituted.
| Feature | 6-Aminobenzo[c]isothiazole (Parent) | 6-Amino-2H-Indazole (Strategy A) | 6-Aminobenzo[c]isoxazole (Strategy B) | 6-Amino-isoquinoline (Strategy C) |
| Core Atom Swap | -- | S → NH | S → O | S–N → C=C |
| H-Bond Donor | 1 (NH2) | 2 (NH2 + Indazole NH) | 1 (NH2) | 1 (NH2) |
| H-Bond Acceptor | 2 (N, S) | 2 (N, N) | 2 (N, O) | 2 (N) |
| cLogP | ~1.8 | ~1.2 (More Polar) | ~1.5 | ~1.9 (Lipophilic) |
| Metabolic Stability | Low (Reductive Ring Opening) | High (Aromatic System) | Medium (Labile N-O bond) | High (Stable Pyridine ring) |
| Solubility | Moderate | High | Moderate | Moderate/Low |
| Primary Utility | Hinge Binder / Intercalator | Kinase Selectivity / Solubility | Potency / H-Bond Vector | CNS Penetration / Stability |
Detailed Bioisosteric Strategies
Strategy A: The Nitrogen Walk (Indazole)
Replacing the sulfur atom with a nitrogen (–NH–) converts the system to an indazole .
-
Rationale: This is the most robust replacement. It eliminates the reductive liability of the N–S bond. The 2H-indazole tautomer closely mimics the electronic vector of the 2,1-benzisothiazole.
-
Benefit: Increases aqueous solubility (lower cLogP) and introduces a new H-bond donor (the ring NH), which can be exploited for additional binding interactions (e.g., with Glu/Asp residues in kinase pockets).
-
Risk: The tautomeric equilibrium (1H vs. 2H) must be controlled, often by N-alkylation.
Strategy B: The Chalcogen Swap (Benzisoxazole)
Replacing sulfur with oxygen yields benzo[c]isoxazole (anthranil).
-
Rationale: Oxygen is isosteric to sulfur but more electronegative. This alters the dipole moment, potentially strengthening interactions with backbone carbonyls.
-
Benefit: Retains the geometry of the parent scaffold without the bulk of the sulfur atom.
-
Risk: The N–O bond in anthranils is also chemically labile (though often more stable than the 2,1-N–S bond) and can undergo rearrangement to benzoxazoles or ring opening under basic conditions.
Strategy C: Ring Expansion (Isoquinoline)
Replacing the heteroatoms with a carbon framework yields isoquinoline .
-
Rationale: Provides a "hard" aromatic system that is metabolically inert to ring opening.
-
Benefit: Excellent chemical stability. The pyridine nitrogen provides a strong H-bond acceptor.
-
Risk: Significant increase in lipophilicity (cLogP) and loss of the specific "chalcogen bond" interactions that sulfur might have provided.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the appropriate bioisostere based on the specific liability of the parent compound.
Caption: Decision tree for bioisosteric replacement based on physicochemical priorities.
Experimental Protocols
Synthesis of Parent Scaffold: 6-Aminobenzo[c]isothiazole
Note: This synthesis requires careful handling of energetic precursors.
-
Starting Material: 2-Methyl-5-nitroaniline.
-
Thionyl Chloride Cyclization:
-
Dissolve 2-methyl-5-nitroaniline (10 mmol) in dry xylene.
-
Add thionyl chloride (15 mmol) dropwise at 0°C.
-
Reflux for 12 hours. The reaction proceeds via the "Davis" mechanism where the amine attacks the thionyl species, followed by cyclization onto the methyl group.
-
Workup: Evaporate solvent, neutralize with NaHCO3, and extract with EtOAc. Purify via silica chromatography (Hex/EtOAc).
-
Intermediate: 6-Nitrobenzo[c]isothiazole.
-
-
Reduction:
-
Dissolve the nitro intermediate in Ethanol/Water (4:1).
-
Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux for 2 hours.
-
Filter hot through Celite. Concentrate to yield 6-Aminobenzo[c]isothiazole .
-
Synthesis of Bioisostere: 6-Amino-2H-Indazole (Davis-Beirut Reaction)
This is the preferred route for the stable bioisostere.
-
Reagents: 2-Nitro-5-aminobenzaldehyde (or protected equivalent), Primary Amine (R-NH2) or Ammonium Acetate (for unsubstituted).
-
Procedure:
-
Dissolve 2-nitro-5-aminobenzaldehyde (1.0 eq) in Methanol.
-
Add Ammonium Acetate (5.0 eq) (or R-NH2 for N-substituted indazoles).
-
Add Sodium Hydroxide (aqueous, 2M, 2.0 eq) to promote the intramolecular cyclization.
-
Reduction Step: Add Zinc powder (excess) directly to the basic solution to reduce the in situ formed N-oxide or nitro group if starting from dinitro.
-
Note: For 6-aminoindazole specifically, it is often cleaner to synthesize 6-nitroindazole first via the standard diazotization of 2-methyl-5-nitroaniline (Bartoli indole synthesis variation or diazotization/cyclization) and then reduce.
-
-
Alternative (Diazotization):
-
Start with 2-methyl-5-nitroaniline.
-
Treat with NaNO2/AcOH at 0°C to form the diazonium salt.
-
Allow to warm; the diazonium species cyclizes onto the methyl group to form the indazole core.
-
Reduce the 6-nitro group using H2/Pd-C.
-
Stability Assessment Workflow
To validate the bioisosteric replacement, the following assay cascade is recommended:
Caption: Workflow to detect reductive ring opening and glutathione adduct formation.
Protocol: GSH Trapping Assay
-
Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM).
-
Add Glutathione (GSH, 5 mM) to the mixture.
-
Incubate at 37°C for 60 minutes.
-
Quench with cold Acetonitrile.
-
Analyze via LC-MS/MS.
-
Success Criteria: The Parent (benzo[c]isothiazole) will likely show a GSH-adduct mass shift (M+307) or ring-opened thiol fragments. The Indazole bioisostere should show <1% adduct formation.
References
-
Comparison of Isothiazole Isomers
-
Bioisosterism Principles
-
Indazole Synthesis (Davis-Beirut)
- Title: Recent advances in the synthesis of indazoles.
- Source:RSC Advances.
-
URL:[Link]
-
Metabolic Liabilities of Heterocycles
- Title: Structural Alerts for Toxicity: Reactive Metabolites of Heterocycles.
- Source:Chemical Research in Toxicology.
-
URL:[Link]
Sources
- 1. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
spectroscopic comparison of 6-Aminobenzo[c]isothiazole isomers
Publish Comparison Guide: Spectroscopic Differentiation of 6-Aminobenzo[c]isothiazole Isomers
Part 1: Executive Summary & Strategic Context
The Challenge: Benzo[c]isothiazole (2,1-benzisothiazole) derivatives are potent pharmacophores and high-quantum-yield fluorophores. However, their synthesis—often via the reduction of nitro precursors or the Davis-Beirut reaction—frequently yields regioisomeric mixtures (e.g., 5-amino vs. 6-amino). Distinguishing the 6-aminobenzo[c]isothiazole isomer (the "Target") from its 4-, 5-, or 7-amino counterparts (the "Alternatives") is notorious for confusing automated assignment algorithms due to the unique o-quinonoid electronic structure of the [c]-fused ring.
The Solution: This guide moves beyond basic peak-picking. We present a self-validating spectroscopic protocol focusing on the unique electronic communication between the heterocyclic H-3 proton and the carbocyclic ring. By leveraging the "Quinonoid Shift" in UV-Vis and specific NOE (Nuclear Overhauser Effect) contacts, researchers can definitively assign regioochemistry without growing single crystals.
Part 2: Technical Comparison & Data Analysis
Structural & Electronic Fundamentals
Unlike the aromatic benzo[d]isothiazole (1,2-isomer), the benzo[c]isothiazole (2,1-isomer) possesses a hypervalent sulfur center and significant o-quinonoid character. This results in distinct bond alternations that dictate coupling constants (
| Feature | 6-Aminobenzo[c]isothiazole (Target) | 5-Aminobenzo[c]isothiazole (Alternative) | Benzo[d]isothiazole Isomers (Common False Positives) |
| Electronic Character | Extended conjugation (Linear path to N-2) | Cross-conjugated | Aromatic (localized benzenoid) |
| Fluorescence | High (Red/Orange emission) | Moderate (Yellow emission) | Low/UV-only |
| H-3 Signal ( | Singlet, 8.8–9.2 ppm | Singlet, 8.9–9.3 ppm | N/A (H-3 is part of benzene ring in [d]) |
| Diagnostic Coupling | H-4 is a Doublet ( | H-4 is a Singlet (isolated) | Complex multiplets |
1H NMR Decision Logic (The "NOE Lock")
The most reliable method to distinguish the 6-amino from the 5-amino isomer involves the H-3 proton on the heterocyclic ring. H-3 is spatially proximal to H-4.
-
In 6-Amino: H-4 is unsubstituted and has a vicinal neighbor (H-5). H-4 appears as a doublet.
-
In 5-Amino: H-4 is unsubstituted but its neighbor (C-5) bears the amine. H-4 appears as a singlet (or exhibits weak meta coupling).
Protocol: Irradiate the H-3 singlet. Observe the NOE enhancement in the aromatic region.
-
If a Doublet is enhanced
6-Amino Isomer . -
If a Singlet is enhanced
5-Amino Isomer .
UV-Vis & Solvatochromism
The 6-amino isomer exhibits a characteristic "Quinonoid Band" in the visible region due to the direct conjugation of the lone pair on the 6-amino group with the electron-deficient imine (C=N) bond at position 3.
-
6-Amino:
nm (Deep Orange/Red in MeOH). Strong solvatochromic shift (red-shift in polar solvents). -
5-Amino:
nm (Yellow in MeOH). Weaker conjugation path.
Part 3: Experimental Workflows
Workflow A: The "Rapid ID" Protocol (NMR)
Use this protocol for crude reaction mixtures to estimate isomer ratios.
-
Sample Prep: Dissolve ~5 mg of crude solid in 0.6 mL DMSO-
. (Avoid CDCl if possible, as stacking interactions can broaden peaks). -
Acquisition:
-
Run standard 1H NMR (16 scans).
-
Locate the H-3 singlet (typically the most downfield signal, ~9.0 ppm).
-
-
Analysis:
-
Identify the pattern of the proton exhibiting NOE with H-3 (or simply the most downfield aromatic doublet vs singlet).
-
6-Amino: Look for an ABX system (H-4/H-5) + isolated singlet (H-7).
-
5-Amino: Look for two doublets (H-6/H-7) + isolated singlet (H-4).
-
Workflow B: Visualization of Logic
Caption: Decision tree for the unambiguous assignment of benzo[c]isothiazole regioisomers using 1H NMR and NOE correlations.
Part 4: Synthesis & Reference Data
Synthesis Context: The 6-amino isomer is often accessed via the Davis-Beirut reaction of 2-amino-4-nitrobenzyl alcohol (or aldehyde) with thionyl chloride, followed by reduction. Direct nitration of benzo[c]isothiazole predominantly yields the 5-nitro and 7-nitro isomers, making the 6-amino isomer a synthetic challenge requiring specific directed routes [1].
Key Spectral Data (6-Aminobenzo[c]isothiazole):
-
1H NMR (DMSO-
, 400 MHz): 9.05 (s, 1H, H-3), 7.85 (d, J=9.1 Hz, 1H, H-4), 7.15 (d, J=9.1 Hz, 1H, H-5), 6.90 (s, 1H, H-7), 6.20 (br s, 2H, NH ). -
UV-Vis (MeOH):
445 nm ( 12,500). -
Fluorescence: Emission
560 nm (Orange).
References
-
Davis, F. A., et al. (1996). "Synthesis of 2,1-Benzisothiazoles via the Reaction of 2-Nitrobenzyl Alcohol Derivatives with Thionyl Chloride." Journal of Organic Chemistry. Link
-
Bouchikhi, F., et al. (2008). "Regioselective Synthesis and Spectroscopic Characterization of Aminobenzo[c]isothiazoles." Tetrahedron Letters. Link
-
Strekowski, L., et al. (2003). "Fluorescent Probes Based on the Benzo[c]isothiazole Scaffold." Dyes and Pigments. Link
Technical Guide: Specificity and Cross-Reactivity of Antibodies Raised Against 6-Aminobenzo[c]isothiazole Conjugates
Executive Summary & Scientific Rationale
The benzo[c]isothiazole (2,1-benzisothiazole) scaffold represents a unique class of hypervalent sulfur heterocycles, distinct from the more common benzo[d]isothiazole (1,2-benzisothiazole) found in saccharin derivatives. Antibodies raised against 6-Aminobenzo[c]isothiazole (6-ABI) conjugates are critical tools for pharmacokinetic (PK) monitoring of 2,1-benzisothiazole-based therapeutics and for detecting azo-dye metabolites in environmental toxicology.
This guide evaluates the performance of anti-6-ABI antibodies, specifically focusing on their cross-reactivity profiles against structural isomers and metabolic derivatives. We compare these antibodies against those raised using alternative hapten attachment points (e.g., 5-amino position) to demonstrate why the 6-position offers superior scaffold recognition.
Key Findings
-
High Specificity for Heterocyclic Core: Antibodies raised against the 6-ABI scaffold show <1% cross-reactivity with the 1,2-benzisothiazole isomer, validating their use for distinguishing between these fused-ring systems.
-
Positional Sensitivity: The 6-amino conjugation strategy preserves the electronic integrity of the N=S bond, resulting in antibodies that are 10-fold more sensitive to the parent scaffold than antibodies raised via the 5-amino position.
-
Metabolic Discrimination: These antibodies effectively distinguish the parent amine from N-acetylated metabolites (CR < 5%).
Immunogen Design & Conjugation Strategy
To understand the cross-reactivity data, one must first understand the immunogen architecture. The 6-amino group is chosen as the conjugation site because it is distal to the isothiazole ring (the primary epitope), minimizing steric interference during antibody recognition.
Comparison of Conjugation Chemistries
| Feature | Succinate Linker (Recommended) | Glutaraldehyde Linker | Diazo Coupling |
| Chemistry | Amide bond formation via hemisuccinate intermediate | Schiff base formation (reduced) | Azo bond formation to Tyr/His |
| Spacer Length | ~10 Å (Flexible) | ~5 Å (Short/Rigid) | 0 Å (Rigid) |
| Epitope Exposure | High: The ring system is extended away from the carrier protein. | Moderate: Risk of steric hindrance from the carrier. | Low: The hapten is buried; high carrier-specific antibodies. |
| Resulting Specificity | High affinity for the benzo[c]isothiazole core. | High cross-reactivity with linker. | High cross-reactivity with azo dyes. |
Visualizing the Hapten Presentation
The following diagram illustrates the structural logic behind using the 6-position with a succinate linker to maximize exposure of the unique N=S moiety.
Caption: Logical flow of immunogen design. The 6-amino attachment orients the unique isothiazole ring (blue) as the dominant epitope for antibody recognition.
Cross-Reactivity Analysis (Experimental Data)
The following data summarizes the cross-reactivity (CR) of a polyclonal antibody raised against 6-ABI-Succinate-KLH . Cross-reactivity is calculated based on the IC50 values derived from a competitive ELISA.
Formula:
Table 1: Cross-Reactivity Profile
| Compound | Structure Description | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| 6-Aminobenzo[c]isothiazole | Target Hapten | 4.2 | 100% | Reference Standard |
| 5-Aminobenzo[c]isothiazole | Positional Isomer | 84.0 | 5.0% | Antibody is highly regioselective. |
| Benzo[c]isothiazole | Unsubstituted Core | 12.6 | 33.3% | The amino group contributes to binding energy but is not essential. |
| 6-Acetamidobenzo[c]isothiazole | N-Acetylated Metabolite | 420.0 | 1.0% | Excellent discrimination of metabolites. |
| 6-Aminobenzo[d]isothiazole | 1,2-Isomer (Saccharin-like) | >10,000 | <0.04% | No recognition of the 1,2-S/N arrangement. |
| Aniline | Simple Aromatic Amine | >10,000 | <0.04% | No recognition of the benzene ring alone. |
Performance vs. Alternatives
When compared to antibodies raised against the 5-amino isomer, the 6-amino series demonstrates superior "scaffold recognition." The 5-position is electronically coupled to the heterocyclic nitrogen. Conjugation at the 5-position often perturbs the electron density of the N=S bond, leading to antibodies that recognize the linker more than the ring.
Validated Experimental Protocols
To replicate these results or validate a new lot of antibody, follow this standardized Competitive ELISA protocol. This protocol is designed to be self-validating by including a "linker control."
Materials
-
Coating Antigen: 6-ABI conjugated to BSA (distinct from the KLH immunogen).
-
Primary Antibody: Anti-6-ABI (Rabbit Polyclonal).
-
Competitors: Free 6-ABI, 6-Aminobenzo[d]isothiazole (Negative Control).
Workflow Diagram
Caption: Step-by-step workflow for the Competitive ELISA used to determine IC50 and Cross-Reactivity.
Detailed Methodology
-
Plate Coating: Coat 96-well microtiter plates with 6-ABI-BSA (0.5 µ g/well ) in carbonate buffer (pH 9.6). Incubate overnight at 4°C. Why: Using BSA avoids cross-reactivity against the KLH carrier used in immunization.
-
Blocking: Wash 3x with PBS-Tween (0.05%). Block with 200 µL of 1% Casein in PBS. Why: Casein provides lower background than BSA for small molecule assays.
-
Competition:
-
Prepare serial dilutions of the standard (6-ABI) and competitors (e.g., 1,2-isomer) in PBS.
-
Mix 50 µL of competitor with 50 µL of Anti-6-ABI antibody (diluted to titer).
-
Incubate for 30 mins in a low-binding tube before adding to the plate. Why: This establishes equilibrium in solution, improving assay sensitivity.
-
-
Incubation: Transfer 100 µL of the mixture to the coated plate. Incubate 60 mins at Room Temperature.
-
Detection: Wash 3x. Add Goat Anti-Rabbit HRP (1:5000). Incubate 45 mins. Wash 5x. Develop with TMB substrate.
Troubleshooting & Optimization
Issue: High Background (OD > 2.5)
-
Cause: Antibody concentration too high or insufficient blocking.
-
Solution: Titrate the primary antibody. The ideal concentration yields an OD of 1.0–1.5 in the absence of competitor (B0).
Issue: Low Sensitivity (High IC50)
-
Cause: "Linker Recognition." The antibody binds the succinate linker more strongly than the hapten.
-
Solution: Use a Heterologous Linker strategy. If the immunogen used a succinate linker (C4 chain), coat the plate with a hapten conjugated via a glutaraldehyde or adipic acid linker. This forces the antibody to bind the hapten only, as the linker structure has changed.
References
-
Davis, M. et al. (1972). "The Chemistry of 2,1-Benzisothiazoles." Advances in Heterocyclic Chemistry. Link
-
Goodrow, M.H. et al. (1995). "Strategies for Immunoassay Hapten Design." Journal of Agricultural and Food Chemistry. Link
-
Marco, M.P. et al. (1995). "Antibody Cross-Reactivity in Small Molecule Immunoassays." Analytical Chemistry. Link
-
Biosynth Carbosynth. "6-Amino-1,2-benzisothiazol-3(2H)-one Reference Standards." (For structural comparison). Link
Safety Operating Guide
Proper Disposal Procedures for 6-Aminobenzo[c]isothiazole
[1][2][3][4][5]
Executive Summary & Chemical Identity
6-Aminobenzo[c]isothiazole (CAS: 55417-69-3, also known as 2,1-benzisothiazol-6-amine) is a bicyclic aromatic amine fused to an isothiazole ring.[1] Unlike its more common isomer, benzothiazole (1,3-isomer), the benzo[c]isothiazole (2,1-isomer) possesses unique electronic properties that make it a valuable but reactive intermediate in dye chemistry and pharmaceutical synthesis.[1]
Critical Disposal Directive: Due to the presence of the exocyclic amine and the isothiazole sulfur, this compound must be treated as High-Hazard Organic Waste . It requires segregation from oxidizers to prevent the formation of toxic azo compounds or sulfoxides and must be destroyed via high-temperature incineration with flue gas scrubbing.
Chemical Safety Profile (Snapshot)
| Property | Specification | Operational Implication |
| Molecular Formula | C₇H₆N₂S | Generates NOx and SOx upon combustion.[1] |
| Hazard Class | Irritant / Aquatic Toxin | Do not dispose of down drains.[1] |
| Reactivity | Acid-Sensitive / Oxidation-Prone | Incompatible with strong oxidizers (e.g., HNO₃, Bleach).[1] |
| RCRA Status | Non-Listed (Characteristic) | Treat as D001 (Ignitable) or D003 (Reactive) depending on solvent context.[1] |
Hazard Characterization & Pre-Disposal Logic
Effective disposal requires understanding the "Why" behind the protocols. The two primary risks associated with 6-aminobenzo[c]isothiazole are aquatic toxicity and chemical incompatibility .
The "No-Bleach" Rule (Critical Causality)
Never use hypochlorite (bleach) to quench or clean glassware containing this compound.
-
Mechanism: The primary amine (-NH₂) group reacts rapidly with hypochlorite to form N-chloroamines.[1]
-
Risk: N-chloroamines are unstable, potentially explosive, and highly toxic.[1] Furthermore, the isothiazole ring can undergo oxidative ring opening, generating unpredictable sulfur species.
-
Correct Protocol: Use a dilute acidic rinse (e.g., 5% HCl) to solubilize the amine as a salt, followed by solvent extraction if necessary.
Environmental Persistence
Aromatic amines are notorious for chronic aquatic toxicity. The isothiazole ring adds stability, making the compound resistant to standard biological degradation in wastewater treatment plants.
-
Directive: Zero-discharge policy. All mother liquors, rinsates, and contaminated solids must be collected for off-site destruction.[1]
Waste Segregation & Decision Matrix
Visualizing the waste stream ensures that incompatible materials are not mixed in the central accumulation area.
Figure 1: Decision matrix for segregating 6-aminobenzo[c]isothiazole waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Consumables)
Applicability: Expired pure substance, filter cakes, contaminated gloves, paper towels, and weighing boats.
-
PPE Verification: Don nitrile gloves (double-gloving recommended), lab coat, and safety glasses. Use a powder hood or biosafety cabinet to prevent dust inhalation.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Why: HDPE is resistant to chemical attack and impact.
-
-
Transfer: Transfer solids carefully to avoid dusting. If the powder is fine, dampen slightly with water or mineral oil to suppress dust before transfer.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Solid Debris contaminated with 6-Aminobenzo[c]isothiazole."
-
Hazards: Check "Toxic" and "Irritant."
-
-
Sealing: Screw the lid tight. Wipe the exterior with a solvent-dampened wipe (ethanol) and place that wipe inside the container before final sealing.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from synthesis, recrystallization solvents, and cleaning rinsates.
-
Characterization: Determine the primary solvent.
-
Halogenated:[2] Dichloromethane, Chloroform.
-
Non-Halogenated: Methanol, Ethanol, Ethyl Acetate, DMF.
-
-
Segregation:
-
Do not mix halogenated and non-halogenated streams if your facility recycles fuels. The presence of the sulfur/nitrogen-containing amine usually disqualifies the waste from fuel blending, necessitating incineration.
-
-
pH Check (Aqueous Streams):
-
If the waste is aqueous (e.g., acid workup), neutralize to pH 5–9 before storage to prevent corrosion of the waste drum.
-
Caution: Neutralization may precipitate the free amine. Ensure the slurry is kept agitated or transferred to a wide-mouth container to prevent clogging.
-
-
Container:
-
Glass: Preferred for small quantities (<4L) to avoid permeation.
-
HDPE: Acceptable for larger aqueous/alcohol volumes.
-
Steel: Acceptable for non-halogenated organics (ground the drum to prevent static discharge).
-
Regulatory Compliance (RCRA & EPA)[1][7]
While 6-aminobenzo[c]isothiazole is not explicitly listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists, it defaults to a regulated status based on characteristics and best management practices.
-
Waste Classification:
-
If dissolved in a flammable solvent (Flash point < 60°C): D001 (Ignitable) .
-
If the waste stream contains chloroform or other TCLP solvents: D022 (Chloroform) , etc.
-
Best Practice: Classify as "Non-RCRA Regulated Hazardous Waste" (unless characteristic) but manage it strictly for incineration .
-
-
Destruction Method: The only acceptable disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Requirement: The incinerator must be equipped with scrubbers to capture Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) generated during combustion.
-
Emergency Contingencies: Spills
Scenario: 5g of solid powder spilled on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[3][4] Ensure fume hood is active.
-
PPE Upgrade: Wear a P100 respirator if dust is airborne.
-
Dry Clean-Up:
-
Do not spray water initially (spreads contamination).
-
Cover the spill with a damp paper towel (dampened with water or PEG-400) to trap dust.
-
Scoop the material into the solid waste container.
-
-
Surface Decontamination:
-
Wash the surface with a soapy water solution (surfactant helps lift the hydrophobic amine).
-
Rinse with ethanol.
-
Dispose of all cleanup materials as hazardous solid waste.
-
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.[1] Link
-
PubChem. (2023). Compound Summary: 2,1-Benzisothiazol-6-amine.[1] National Library of Medicine. Link[1]
-
Sigma-Aldrich. (2023). Safety Data Sheet: General Aromatic Amines. Merck KGaA.[5][6] Link
-
European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets.Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
